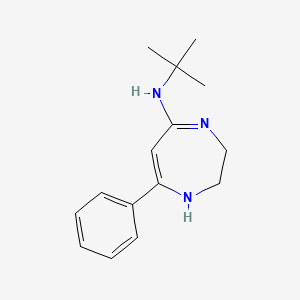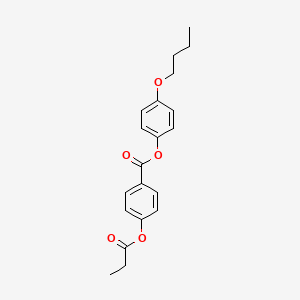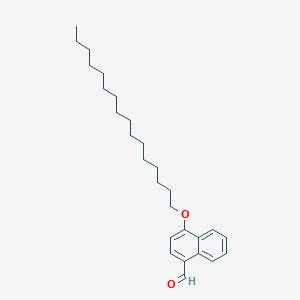![molecular formula C18H16O2S2 B14632019 1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- CAS No. 52894-99-2](/img/structure/B14632019.png)
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- is an organic compound with the molecular formula C18H16O2S2. This compound is known for its unique structure, which includes two phenyl groups and a bis(methylthio)methylene group attached to a 1,3-propanedione backbone. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,3-propanedione with bis(methylthio)methylene reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at room temperature to slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bis(methylthio)methylene group to a bis(methylthio)methyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Bis(methylthio)methyl derivatives.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The bis(methylthio)methylene group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Lacks the bis(methylthio)methylene group, making it less reactive in certain chemical reactions.
2-Methyl-1,3-diphenyl-1,3-propanedione: Contains a methyl group instead of the bis(methylthio)methylene group, resulting in different chemical properties.
Uniqueness
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- is unique due to the presence of the bis(methylthio)methylene group, which imparts distinct reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
52894-99-2 |
|---|---|
Formule moléculaire |
C18H16O2S2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-[bis(methylsulfanyl)methylidene]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C18H16O2S2/c1-21-18(22-2)15(16(19)13-9-5-3-6-10-13)17(20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
DBSTVUOALKQZCY-UHFFFAOYSA-N |
SMILES canonique |
CSC(=C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
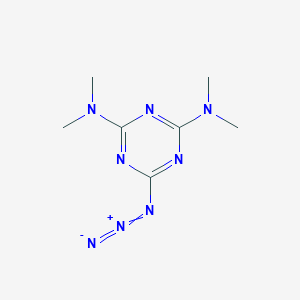
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
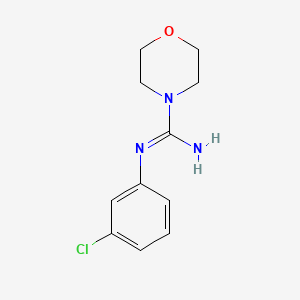
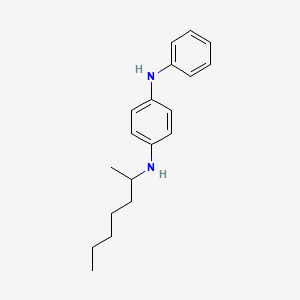
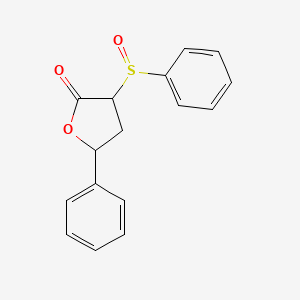
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
